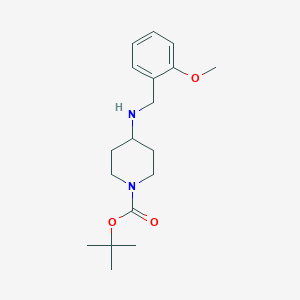

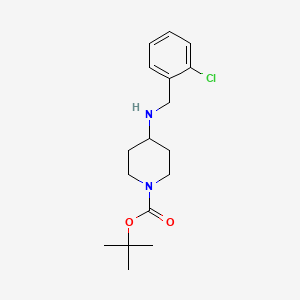

tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate

Overview

Description

“tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate” is a compound used as an intermediate in the manufacture of fentanyl and its analogues . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .

Synthesis Analysis

This compound is used in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Molecular Structure Analysis

The molecular formula of “this compound” is C17H25ClN2O2 .Chemical Reactions Analysis

This compound is used as an intermediate in the manufacture of fentanyl and its analogues . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control. Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 324.85 .Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various compounds. For example, it has been utilized as a crucial intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer treatment. The compound was prepared from piperidin-4-ylmethanol through a series of steps, including acylation, sulfonation, and substitution, resulting in a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Another application involves its use as an important intermediate in the synthesis of biologically active compounds, such as crizotinib, an anticancer drug. The synthesis process, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, involved multiple steps and confirmed the structures through MS and 1HNMR spectrum, achieving a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Crystallographic and Molecular Structure Insights

X-ray studies have provided insights into the molecular structure and crystal packing of this compound derivatives. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, was studied, revealing details about its crystal structure and molecular packing influenced by strong O-H...O=C hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Biological Activity and Applications

The compound has also been investigated for its role as an intermediate in the synthesis of small molecule anticancer drugs. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for such drugs. The synthesis method was optimized, and the structure of the target product was confirmed by 1HNMR, highlighting its potential in developing novel anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate is Collagenase 3 . Collagenase 3 plays a crucial role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .

Mode of Action

It’s known that the compound interacts with its target, leading to changes in the function of the enzyme .

Biochemical Pathways

Given its target, it can be inferred that it impacts the pathways related to the degradation of extracellular matrix proteins .

Result of Action

Given its target, it can be inferred that it may influence the degradation of extracellular matrix proteins .

Properties

IUPAC Name |

tert-butyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSZHIZQEYCMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3131900.png)